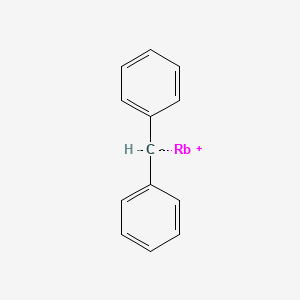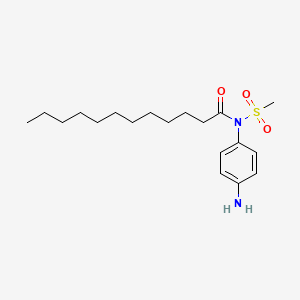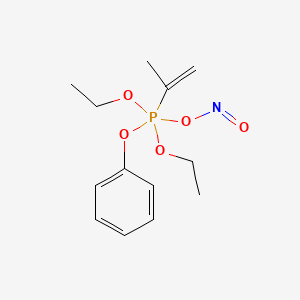
4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by a pyran ring fused with a ketone group and substituted with dimethylamino and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: A simpler pyranone derivative with different substituents.
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one: Another pyranone derivative with a dimethylamino group.
Uniqueness
4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61579-93-9 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-(dimethylamino)-2,3-diphenylpyran-4-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)17-13-16(21)18(14-9-5-3-6-10-14)19(22-17)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
NWNVMHWNTWOLAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
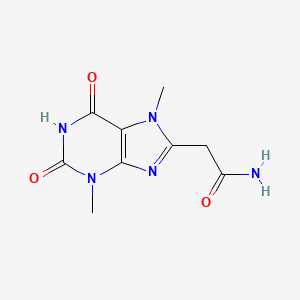
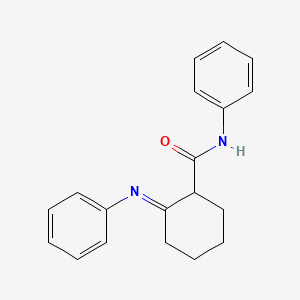
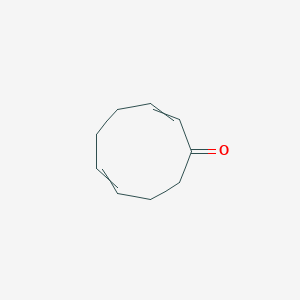

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
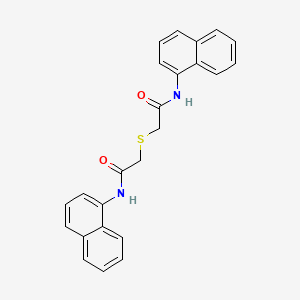
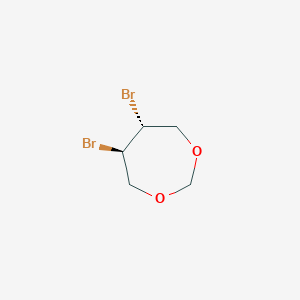
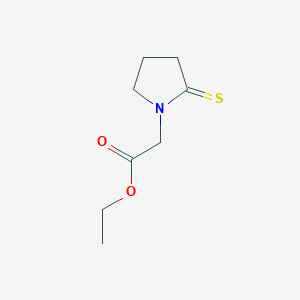
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
